4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine
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Overview
Description
4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine is a complex organic compound that features a pyridazine ring fused with a piperazine moiety, along with ethyl and fluoropyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the pyridazine and piperazine intermediates. The key steps include:
Cyclization of 1,2-diamine derivatives: This involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Formation of pyridazine intermediates: This step involves the synthesis of pyridazine derivatives through various cyclization reactions.
Coupling reactions: The pyridazine and piperazine intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluoropyrimidine and piperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridazine derivatives, while substitution reactions may result in various substituted piperazine derivatives .
Scientific Research Applications
4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in research to understand its interactions with biological targets and pathways.
Pharmaceutical Development: The compound is explored for its potential use in developing new drugs for various diseases.
Industrial Applications: It may also have applications in the synthesis of other complex organic compounds used in various industries.
Mechanism of Action
The mechanism of action of 4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine and piperazine derivatives, such as:
Piperazine derivatives: These include compounds like trimetazidine, ranolazine, and aripiprazole, which have similar piperazine moieties.
Pyridazine derivatives: Compounds like pyrazinamide and its analogs, which have similar pyridazine rings.
Uniqueness
What sets 4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine apart is its unique combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in medicinal chemistry and pharmaceutical sciences .
Properties
IUPAC Name |
4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6/c1-2-13-16(18)17(20-11-19-13)24-9-7-23(8-10-24)15-6-5-14(21-22-15)12-3-4-12/h5-6,11-12H,2-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQOQOMMLWDJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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